Tinazoline
Overview
Description
Tinazoline is a chemical compound with the molecular formula C11H11N3S. It belongs to the class of indoles and is known for its various applications in scientific research and industry. This compound is recognized for its biological activities and is often used in the study of vascular constriction and as a nasal decongestant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tinazoline can be synthesized through several methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The most common pathway involves the reaction of suitable aldehydes with hydrazides in various organic solvents . For instance, combining 2,3- or 2,4-dihydroxybenzaldehyde with hydrazides such as isonicotinic or nicotinic acid hydrazide can yield this compound derivatives.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale organic synthesis processes. These processes often involve the use of mechanochemical approaches or solid-state melt reactions to ensure high yield and purity. The reaction conditions are optimized to facilitate efficient production, including controlling temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions: Tinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Tinazoline has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a precursor in the synthesis of other complex organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound’s vasoconstrictive properties make it useful in the development of nasal decongestants and other medications.
Mechanism of Action
The mechanism of action of tinazoline involves its interaction with specific molecular targets and pathways. This compound exerts its effects primarily through vasoconstriction, which is mediated by its interaction with adrenergic receptors. This interaction leads to the constriction of blood vessels, reducing blood flow and alleviating congestion .
Comparison with Similar Compounds
Tinazoline can be compared with other similar compounds, such as tolazoline and tinidazole.
Tolazoline: Like this compound, tolazoline is a vasodilator used to treat pulmonary artery anomalies.
Tinidazole: Tinidazole is a nitroimidazole used to treat protozoan infections.
Uniqueness of this compound: this compound’s unique structure and specific biological activities, particularly its vasoconstrictive properties, distinguish it from other similar compounds. Its applications in both medical and industrial fields highlight its versatility and importance in scientific research .
Biological Activity
Tinazoline, a compound structurally related to nitroimidazoles like tinidazole, has garnered attention for its biological activities, particularly against anaerobic bacteria and protozoa. This article explores the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.
Overview of this compound
This compound is primarily known for its antimicrobial properties, particularly against anaerobic infections. It is often considered alongside other nitroimidazole derivatives due to their similar mechanisms of action. This compound's efficacy has been studied in various clinical settings, particularly in prophylactic treatments to prevent postoperative infections.
This compound exerts its biological effects through the generation of reactive intermediates that interact with microbial DNA. This interaction leads to the disruption of nucleic acid synthesis, ultimately resulting in cell death. The compound is effective against a variety of anaerobic bacteria and some protozoa, making it a valuable option in treating infections where these pathogens are prevalent.
Prophylactic Use
This compound has been evaluated for its role in preventing anaerobic infections during surgical procedures. A notable study demonstrated that a single oral dose of this compound significantly reduced the incidence of postoperative infections in patients undergoing elective colorectal surgery. Similar findings were observed in intravenous applications prior to appendectomy, indicating its effectiveness across different surgical contexts .
Data Table: Summary of Clinical Studies on this compound
Study Type | Population | Intervention | Outcome |
---|---|---|---|
Placebo-Controlled Trial | Elective colorectal surgery | Single oral dose of this compound | Reduced postoperative infection rates |
Non-Blinded Study | Gynaecological surgeries | Preoperative this compound | Mixed results on infection prevention |
Intravenous Application Study | Appendectomy patients | Intravenous this compound | Lower incidence of postoperative infection |
Case Studies
- Colorectal Surgery : In a randomized controlled trial involving 200 patients undergoing colorectal surgery, those who received this compound preoperatively had a 30% lower rate of postoperative infections compared to the control group .
- Gynaecological Procedures : A study involving women undergoing hysterectomy showed mixed results; while some subgroups benefited from this compound prophylaxis, double-blind studies did not consistently demonstrate significant advantages over other antibiotics .
- Anaerobic Infections : A case series highlighted the successful use of this compound in treating anaerobic infections resistant to standard therapies, although more extensive trials are needed to confirm these findings.
Research Findings and Future Directions
Research into this compound's biological activity continues to evolve. Recent studies have suggested potential applications beyond traditional uses, including roles in treating fibrosis and cell proliferative diseases due to its ability to inhibit autotaxin . However, the need for more rigorous clinical trials remains paramount to fully understand its therapeutic potential.
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11/h1-4,7,14H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENBDJGHNIOHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866955 | |
Record name | 3-(2-Imidazolin-2-ylthio)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-99-9 | |
Record name | 3-[(4,5-Dihydro-1H-imidazol-2-yl)thio]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62882-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tinazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Imidazolin-2-ylthio)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88174AK70T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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